molecular formula C15H15N3O B4701698 N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea

N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea

Cat. No. B4701698
M. Wt: 253.30 g/mol
InChI Key: ZBEZYXRSSMSDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in the field of sports and exercise physiology. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to enhance endurance performance and improve lipid metabolism.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea exerts its effects by activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in oxidative metabolism and mitochondrial biogenesis, resulting in enhanced endurance performance. It also increases the expression of genes involved in fatty acid oxidation and reduces the expression of genes involved in lipogenesis, leading to improved lipid metabolism.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. It also improves lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. These effects make it an attractive candidate for the treatment of metabolic disorders such as obesity and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea in lab experiments include its ability to enhance endurance performance and improve lipid metabolism, making it an attractive candidate for the treatment of metabolic disorders. However, its potential for abuse in the field of sports and exercise physiology has raised concerns about its safety and ethical implications.

Future Directions

For research on N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea include further investigation of its mechanisms of action, optimization of its dosing regimens, and evaluation of its safety and efficacy in clinical trials. Additionally, its potential applications in the treatment of metabolic disorders such as obesity and diabetes warrant further investigation.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea has been extensively studied in the field of sports and exercise physiology due to its potential applications as an ergogenic aid. It has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. It also improves lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. These effects make it an attractive candidate for the treatment of metabolic disorders such as obesity and diabetes.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(18-14-5-2-8-16-10-14)17-13-7-6-11-3-1-4-12(11)9-13/h2,5-10H,1,3-4H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEZYXRSSMSDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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